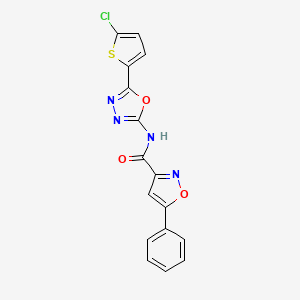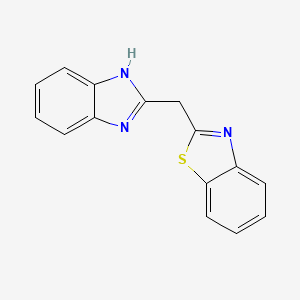![molecular formula C24H16N4O6 B2779775 7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxyphenyl)quinazoline-2,4(1H,3H)-dione CAS No. 1357873-27-8](/img/no-structure.png)
7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxyphenyl)quinazoline-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxyphenyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C24H16N4O6 and its molecular weight is 456.414. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Multicomponent Synthesis Techniques
A green chemistry approach was employed in the L-proline-catalyzed synthesis of structurally complex heterocyclic ortho-quinones, demonstrating an environmentally friendly protocol for generating compounds with potential biological activities. This method underscores the significance of atom economy and sustainable practices in the synthesis of complex molecules, which may include quinazoline derivatives (S. Rajesh et al., 2011).
Chemical Reactivity and Synthesis of Analogues
Research on the synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs, including quinazoline derivatives, highlighted the potential for antitumor activity. This study provides insight into the synthetic strategies and biological relevance of these compounds (Catalin V. Maftei et al., 2013).
Potential Antitumor Activities
The synthesis and cytotoxic evaluation of novel quinazolinone derivatives, designed as potential anticancer agents, illustrate the ongoing exploration of quinazoline derivatives for therapeutic applications. These compounds exhibited cytotoxic activities against human cancer cell lines, underscoring the therapeutic potential of quinazoline derivatives in oncology (Safoora Poorirani et al., 2018).
Photophysical Properties for Electronic Applications
Investigations into the photophysical properties of derivatives of 2-(2-hydroxyphen-yl)-1,3,4-oxadiazole, including studies on quinazoline derivatives, reveal their potential applications in electronic materials, such as organic light-emitting diodes (OLEDs). This research demonstrates the versatility of quinazoline derivatives beyond pharmaceuticals, extending into materials science (Ruifa Jin & Jingping Zhang, 2013).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of three key intermediates, which are then combined to form the final product. The first intermediate is 3-(3-methoxyphenyl)quinazoline-2,4(1H,3H)-dione, which is synthesized from 3-amino-4-methoxybenzoic acid. The second intermediate is 3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-amine, which is synthesized from 1,3-benzodioxole-5-carboxylic acid. The third intermediate is 7-(3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(3-methoxyphenyl)quinazoline-2,4(1H,3H)-dione, which is synthesized by coupling the first two intermediates.", "Starting Materials": [ "3-amino-4-methoxybenzoic acid", "1,3-benzodioxole-5-carboxylic acid", "N,N'-dicyclohexylcarbodiimide (DCC)", "N,N-diisopropylethylamine (DIPEA)", "Dimethylformamide (DMF)", "Dichloromethane (DCM)", "Ethyl acetate", "Methanol", "Sodium hydroxide (NaOH)", "Hydrochloric acid (HCl)", "Sodium bicarbonate (NaHCO3)", "Sodium chloride (NaCl)", "Water" ], "Reaction": [ "Synthesis of 3-(3-methoxyphenyl)quinazoline-2,4(1H,3H)-dione:", "- Dissolve 3-amino-4-methoxybenzoic acid in DMF and add DIPEA.", "- Add DCC and stir for 2 hours at room temperature.", "- Filter the precipitate and wash with DCM.", "- Recrystallize the product from ethyl acetate.", "Synthesis of 3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-amine:", "- Dissolve 1,3-benzodioxole-5-carboxylic acid in DMF and add NaOH.", "- Add NaHCO3 and stir for 30 minutes at room temperature.", "- Add ethyl acetate and extract the product.", "- Dry the organic layer and evaporate the solvent.", "- Dissolve the residue in methanol and add NH4OH.", "- Filter the precipitate and wash with water.", "- Recrystallize the product from methanol.", "Synthesis of 7-(3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(3-methoxyphenyl)quinazoline-2,4(1H,3H)-dione:", "- Dissolve the first intermediate and the second intermediate in DMF.", "- Add DIPEA and stir for 2 hours at room temperature.", "- Filter the precipitate and wash with DCM.", "- Recrystallize the product from ethyl acetate." ] } | |
Numéro CAS |
1357873-27-8 |
Formule moléculaire |
C24H16N4O6 |
Poids moléculaire |
456.414 |
Nom IUPAC |
7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxyphenyl)-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C24H16N4O6/c1-31-16-4-2-3-15(11-16)28-23(29)17-7-5-14(9-18(17)25-24(28)30)22-26-21(27-34-22)13-6-8-19-20(10-13)33-12-32-19/h2-11H,12H2,1H3,(H,25,30) |
Clé InChI |
MTCBYCFCCMCICQ-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)N2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC6=C(C=C5)OCO6)NC2=O |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Tert-butyl-2-[1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2779692.png)
![4-[[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-5-methyl-1,2-oxazole](/img/structure/B2779693.png)
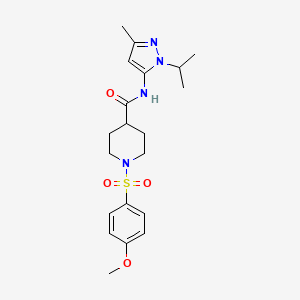
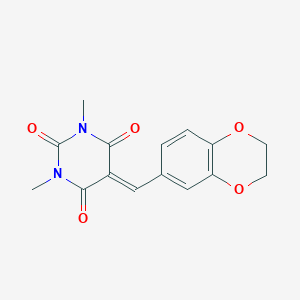
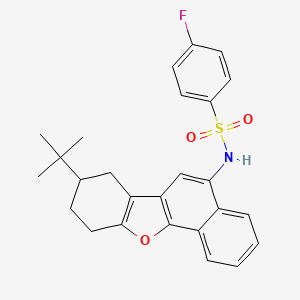
![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)furan-2-carboxamide](/img/structure/B2779699.png)

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-indole-4-carboxamide](/img/structure/B2779702.png)
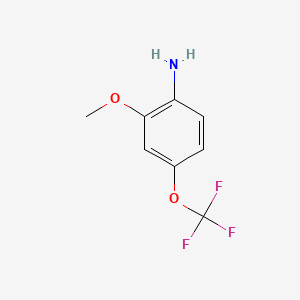

![N-[(4-methylphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B2779709.png)
![4-[4-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl]-5-fluoro-6-methylpyrimidine](/img/structure/B2779711.png)
